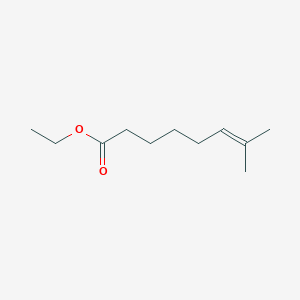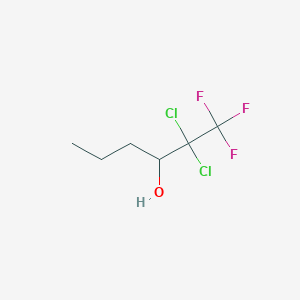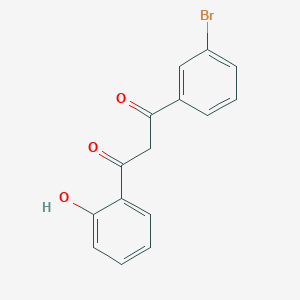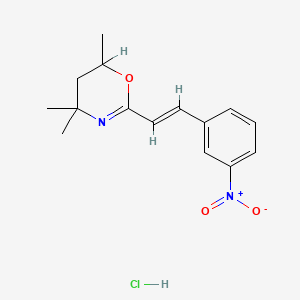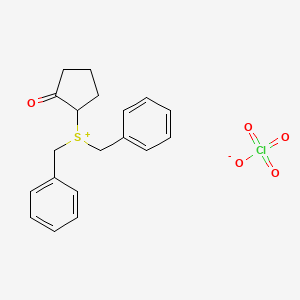
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is a chemical compound known for its unique structure and properties It consists of a sulfanium ion bonded to a dibenzyl group and a 2-oxocyclopentyl group, with perchlorate as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate typically involves the reaction of dibenzyl sulfide with 2-oxocyclopentanone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl sulfide: Lacks the 2-oxocyclopentyl group and perchlorate ion.
Dibenzyl sulfoxide: Contains a sulfoxide group instead of a sulfanium ion.
Dibenzyl sulfone: Contains a sulfone group instead of a sulfanium ion.
Uniqueness
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is unique due to the presence of the 2-oxocyclopentyl group and the sulfanium ion, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
111661-63-3 |
|---|---|
Molekularformel |
C19H21ClO5S |
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
dibenzyl-(2-oxocyclopentyl)sulfanium;perchlorate |
InChI |
InChI=1S/C19H21OS.ClHO4/c20-18-12-7-13-19(18)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;2-1(3,4)5/h1-6,8-11,19H,7,12-15H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RUHPVBSNGLKOBV-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C(=O)C1)[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


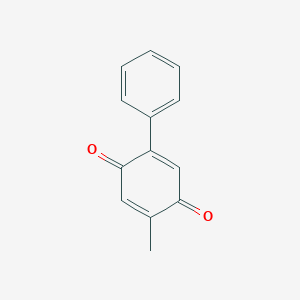

![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)



![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
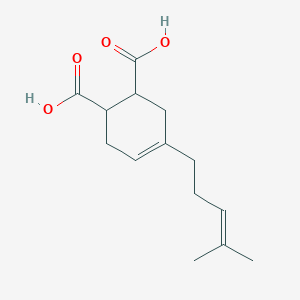
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
